In-Depth Technical Guide: 9-Bromo-10-phenylanthracene (CAS 23674-20-6)
In-Depth Technical Guide: 9-Bromo-10-phenylanthracene (CAS 23674-20-6)
An Important Clarification Regarding Your Request
Subject: 9-Bromo-10-phenoxyanthracene CAS 23674-00-2
Dear Researcher,
Thank you for your request for an in-depth technical guide on 9-Bromo-10-phenoxyanthracene with the CAS number 23674-00-2.
Upon conducting a thorough literature and database search, it has come to our attention that the CAS number you provided, 23674-00-2, is consistently and authoritatively assigned to 9-Bromo-10-phenylanthracene .
It is crucial to distinguish between a phenoxy group (-O-C6H5) and a phenyl group (-C6H5) as they confer different chemical and physical properties to the parent molecule. Due to this significant structural difference, a technical guide for one cannot be substituted for the other.
We were unable to locate any scientific literature or supplier information for a compound named "9-Bromo-10-phenoxyanthracene."
Therefore, this technical guide has been prepared for 9-Bromo-10-phenylanthracene (CAS 23674-20-6) , the compound correctly associated with the provided CAS number. We believe this information will be of significant value to your research.
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 9-Bromo-10-phenylanthracene, a key intermediate in the development of advanced materials.
Core Chemical Properties
9-Bromo-10-phenylanthracene is a polycyclic aromatic hydrocarbon characterized by a bulky phenyl group and a reactive bromine atom on the anthracene core. This structure provides a unique combination of steric hindrance and functional handles for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 23674-20-6 | [1][2] |
| Molecular Formula | C20H13Br | [1][2] |
| Molecular Weight | 333.23 g/mol | [1] |
| Appearance | Light yellow to amber or dark green powder/crystal | [3] |
| Melting Point | 154-158 °C | [2] |
| Boiling Point | 449.7°C at 760 mmHg | [2] |
| Solubility | Insoluble in water. Soluble in hot toluene and dimethylformamide. | [2] |
| Purity | >98.0% (GC) |
Synthesis and Purification
The primary synthetic route to 9-Bromo-10-phenylanthracene involves the bromination of 9-phenylanthracene. The use of N-Bromosuccinimide (NBS) as a brominating agent is a common and effective method.
Experimental Protocol: Synthesis of 9-Bromo-10-phenylanthracene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9-phenylanthracene (1 equivalent) in chloroform.[4]
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Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.2 equivalents) to the solution.[4]
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Reaction Conditions: Heat the mixture to 60°C and stir for 2 hours under a nitrogen atmosphere.[4]
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Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with dichloromethane.[4]
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Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from methanol to yield a green-yellow powder.[4]
Caption: Synthesis of 9-Bromo-10-phenylanthracene.
Spectral Data
¹H NMR (500 MHz, CDCl₃)
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δ 8.67 – 8.61 (m, 2H)
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δ 7.71 – 7.65 (m, 2H)
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δ 7.64 – 7.56 (m, 5H)
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δ 7.45 – 7.37 (m, 4H)[4]
Mass Spectrometry (EI-MS)
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Calculated for C₂₀H₁₃Br: 333.22
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Found [M+]: 332.30[4]
Reactivity and Applications
The bromine atom at the 9-position is a versatile functional group that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions.
Key Applications:
-
OLED Materials: The anthracene core provides a broad conjugated system essential for charge transport in Organic Light-Emitting Diodes (OLEDs). 9-Bromo-10-phenylanthracene serves as a precursor for luminescent materials, particularly for blue and white light emission.[5] The bulky phenyl group can help to prevent intermolecular interactions, which can improve luminescence efficiency.[6]
-
Organic Electronics: This compound is a valuable building block for the synthesis of other polycyclic aromatic hydrocarbons (PAHs) used in various organic electronic devices.[7]
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Proteomics Research: It is also used as an anthracene compound in proteomics research.[1]
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Asymmetrical Synthesis: The single bromine atom allows for the synthesis of asymmetrically substituted anthracene derivatives. For instance, it can be a precursor for creating compounds with mixed substituents at the 9 and 10 positions.[8]
Caption: Applications of 9-Bromo-10-phenylanthracene.
Safety and Handling
Hazard Identification
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GHS Classification:
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Acute toxicity, oral (Category 4)[9]
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Skin corrosion/irritation (Category 2)[9]
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Serious eye damage/eye irritation (Category 2)[9]
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Skin sensitization (Category 1)[9]
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Specific target organ toxicity — single exposure (Category 3), Respiratory system[9]
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May cause long-lasting harmful effects to aquatic life
-
Precautionary Statements
-
Prevention:
-
Wash face, hands, and any exposed skin thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
Use only outdoors or in a well-ventilated area.[9]
-
-
Storage:
References
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Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition . National Center for Biotechnology Information. [Link]
-
9-Bromoanthracene,1564-64-3,C14H9Br . UIV CHEM. [Link]
-
Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO . ResearchGate. [Link]
-
9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 . PubChem. [Link]
-
Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products . ResearchGate. [Link]
-
Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes . The Royal Society of Chemistry. [Link]
Sources
- 1. 9-Bromo-10-phenylanthracene | CAS 23674-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 9-Bromo-10-phenylanthracene | CymitQuimica [cymitquimica.com]
- 4. 9-Bromo-10-phenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
